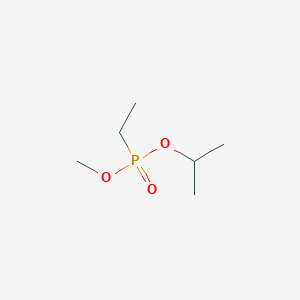

Phosphonic acid, ethyl-, methyl 1-methylethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphonic acid, ethyl-, methyl 1-methylethyl ester is an organophosphorus compound with the molecular formula C6H15O3P. This compound is characterized by the presence of a phosphonic acid group, which is bonded to an ethyl group and a methyl 1-methylethyl ester group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, ethyl-, methyl 1-methylethyl ester typically involves the reaction of phosphonic acid derivatives with appropriate alcohols. One common method is the esterification of phosphonic acid with ethyl alcohol and methyl 1-methylethyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for efficient large-scale production with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ethyl-, methyl 1-methylethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

Reduction: It can be reduced to form phosphonous acid derivatives.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphonous acid derivatives, and substituted phosphonates .

Scientific Research Applications

Phosphonic acid, ethyl-, methyl 1-methylethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate compounds.

Biology: It is employed in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.

Medicine: This compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which phosphonic acid, ethyl-, methyl 1-methylethyl ester exerts its effects involves the interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and in its use as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

- Phosphonic acid, bis(1-methylethyl) ester

- Ethyl methyl phosphonate

- Methyl phosphonic acid ethyl ester

Uniqueness

Phosphonic acid, ethyl-, methyl 1-methylethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .

Biological Activity

Phosphonic acid, ethyl-, methyl 1-methylethyl ester, also referred to as an organophosphorus compound, has garnered attention due to its diverse biological activities and applications in agriculture and pharmaceuticals. This article delves into its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

Phosphonic acid derivatives are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The compound has a molecular formula of C6H15O3P and a molecular weight of approximately 166.1553 g/mol . Its unique structure allows it to interact with various biological systems, particularly in inhibiting growth in certain plants and microorganisms.

Mechanisms of Biological Activity

The biological activity of phosphonic acids is primarily attributed to their ability to interfere with metabolic pathways within target organisms. Key mechanisms include:

- Inhibition of Enzymatic Activity : Phosphonic acids can inhibit enzymes involved in critical metabolic processes. For instance, studies indicate that these compounds may affect enzymes that regulate plant growth, leading to stunted development or death .

- Antiviral Properties : Emerging research suggests that some phosphonic acid derivatives exhibit antiviral activity, although the specific mechanisms remain under investigation. The potential for these compounds as antiviral agents could expand their application beyond agriculture into medical fields.

- Herbicidal and Fungicidal Effects : The compound has shown promise as a growth inhibitor for various plant species, making it valuable in agricultural applications as a herbicide. Its fungicidal properties also position it as a candidate for controlling fungal pathogens .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are notable findings:

Table 1: Summary of Biological Activities

| Study | Findings | Applications |

|---|---|---|

| Smolecule (2010) | Demonstrated significant growth inhibition in target plants and microorganisms | Agricultural herbicide and fungicide |

| Beilstein Journal (2017) | Identified potential antiviral properties; inhibited key metabolic enzymes | Pharmaceutical development |

| ResearchGate (2014) | Explored the interaction with microbial systems; affected microbial growth patterns | Biocontrol applications |

Comparative Analysis with Other Organophosphorus Compounds

This compound shares similarities with other organophosphorus compounds but exhibits unique features that enhance its biological activity:

| Compound Name | Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Diisopropyl phosphonate | C6H15O3P | 166.1553 g/mol | Solvent and plasticizer |

| Methyl-, ethyl 1-methylethyl ester | C6H15O3P | 166.1553 g/mol | Exhibits herbicidal properties |

| Triethyl phosphoric acid ester | C6H15O4P | 182.1562 g/mol | Used as a flame retardant |

The distinct structural configuration of this compound enhances its effectiveness as a growth inhibitor while maintaining compatibility with various synthetic pathways.

Properties

CAS No. |

141968-53-8 |

|---|---|

Molecular Formula |

C6H15O3P |

Molecular Weight |

166.16 g/mol |

IUPAC Name |

2-[ethyl(methoxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C6H15O3P/c1-5-10(7,8-4)9-6(2)3/h6H,5H2,1-4H3 |

InChI Key |

LUGLIABVQUMWPF-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(OC)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.